1-(3-Ethoxy-2-mercaptophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethoxy-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . This compound is characterized by the presence of an ethoxy group, a mercapto group, and a propanone moiety attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxy-2-mercaptophenyl)propan-1-one typically involves the reaction of 3-ethoxy-2-mercaptobenzaldehyde with a suitable propanone derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, often employing advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethoxy-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Ethoxy-2-mercaptophenyl)propan-1-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-2-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activities .
Comparison with Similar Compounds
- 1-(3-Methoxy-2-mercaptophenyl)propan-1-one
- 1-(3-Ethoxy-2-hydroxyphenyl)propan-1-one
- 1-(3-Ethoxy-2-mercaptophenyl)butan-1-one
Comparison: 1-(3-Ethoxy-2-mercaptophenyl)propan-1-one is unique due to the presence of both ethoxy and mercapto groups, which confer distinct chemical reactivity and biological properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .
Properties
Molecular Formula |
C11H14O2S |
---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
1-(3-ethoxy-2-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C11H14O2S/c1-3-9(12)8-6-5-7-10(11(8)14)13-4-2/h5-7,14H,3-4H2,1-2H3 |
InChI Key |
IKLNPNQXKNJUDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)OCC)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.